molecular formula C13H17N3O3S3 B4887652 N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide

Cat. No. B4887652
M. Wt: 359.5 g/mol
InChI Key: GONLHFHHEUXZHP-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as Compound 1 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide involves the inhibition of CA IX, which is involved in regulating the pH of cancer cells. By inhibiting this enzyme, the pH of the cancer cells becomes more acidic, leading to reduced tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of CA IX in cancer cells, leading to reduced tumor growth. It has also been shown to increase the sensitivity of cancer cells to chemotherapy. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide is its specificity for CA IX, making it a promising candidate for cancer therapy. However, this compound has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases. Another direction is to optimize the synthesis of this compound to improve its yield and solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide has been achieved through several methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-4,5-dihydrothiazole followed by coupling with 2-mercapto-N-(tert-butoxycarbonyl)-3-oxobutanamide. This method has been optimized to achieve high yields of the desired compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide has been extensively studied for its potential applications in medical research. It has been shown to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. This inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy.

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S3/c1-2-11(21-13-15-7-8-20-13)12(17)16-9-3-5-10(6-4-9)22(14,18)19/h3-6,11H,2,7-8H2,1H3,(H,16,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONLHFHHEUXZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide

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